Cas no 2248199-68-8 ((2S)-4-(4-Fluorophenyl)-2-methylbutan-1-ol)

(2S)-4-(4-Fluorophenyl)-2-methylbutan-1-ol 化学的及び物理的性質
名前と識別子
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- EN300-6507361
- 2248199-68-8
- (2S)-4-(4-Fluorophenyl)-2-methylbutan-1-ol
-
- インチ: 1S/C11H15FO/c1-9(8-13)2-3-10-4-6-11(12)7-5-10/h4-7,9,13H,2-3,8H2,1H3/t9-/m0/s1
- InChIKey: YABNTTOXUSIUCB-VIFPVBQESA-N
- ほほえんだ: FC1C=CC(=CC=1)CC[C@H](C)CO
計算された属性
- せいみつぶんしりょう: 182.110693260g/mol
- どういたいしつりょう: 182.110693260g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
(2S)-4-(4-Fluorophenyl)-2-methylbutan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6507361-2.5g |
(2S)-4-(4-fluorophenyl)-2-methylbutan-1-ol |
2248199-68-8 | 95.0% | 2.5g |
$3304.0 | 2025-03-14 | |
Enamine | EN300-6507361-5.0g |
(2S)-4-(4-fluorophenyl)-2-methylbutan-1-ol |
2248199-68-8 | 95.0% | 5.0g |
$4890.0 | 2025-03-14 | |
Enamine | EN300-6507361-10.0g |
(2S)-4-(4-fluorophenyl)-2-methylbutan-1-ol |
2248199-68-8 | 95.0% | 10.0g |
$7250.0 | 2025-03-14 | |
Enamine | EN300-6507361-0.1g |
(2S)-4-(4-fluorophenyl)-2-methylbutan-1-ol |
2248199-68-8 | 95.0% | 0.1g |
$1484.0 | 2025-03-14 | |
Enamine | EN300-6507361-0.25g |
(2S)-4-(4-fluorophenyl)-2-methylbutan-1-ol |
2248199-68-8 | 95.0% | 0.25g |
$1551.0 | 2025-03-14 | |
Enamine | EN300-6507361-0.5g |
(2S)-4-(4-fluorophenyl)-2-methylbutan-1-ol |
2248199-68-8 | 95.0% | 0.5g |
$1619.0 | 2025-03-14 | |
Enamine | EN300-6507361-0.05g |
(2S)-4-(4-fluorophenyl)-2-methylbutan-1-ol |
2248199-68-8 | 95.0% | 0.05g |
$1417.0 | 2025-03-14 | |
Enamine | EN300-6507361-1.0g |
(2S)-4-(4-fluorophenyl)-2-methylbutan-1-ol |
2248199-68-8 | 95.0% | 1.0g |
$1686.0 | 2025-03-14 |
(2S)-4-(4-Fluorophenyl)-2-methylbutan-1-ol 関連文献
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
(2S)-4-(4-Fluorophenyl)-2-methylbutan-1-olに関する追加情報
Recent Advances in the Study of (2S)-4-(4-Fluorophenyl)-2-methylbutan-1-ol (CAS: 2248199-68-8): A Comprehensive Research Brief
The compound (2S)-4-(4-Fluorophenyl)-2-methylbutan-1-ol (CAS: 2248199-68-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral alcohol, characterized by its fluorophenyl and methylbutanol moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a building block for more complex bioactive molecules. This research brief aims to provide an up-to-date overview of the latest findings related to this compound, highlighting its significance in drug discovery and development.
One of the key areas of research has been the optimization of synthetic routes for (2S)-4-(4-Fluorophenyl)-2-methylbutan-1-ol. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient asymmetric synthesis method with improved yield and enantiomeric purity. The researchers employed a chiral auxiliary approach, achieving >99% ee, which is crucial for pharmaceutical applications where stereochemistry plays a vital role in biological activity. This advancement addresses previous challenges in the large-scale production of this compound while maintaining high stereochemical purity.
Pharmacological investigations have revealed interesting properties of 2248199-68-8. In vitro studies have shown that the compound exhibits moderate binding affinity to certain G-protein coupled receptors (GPCRs), particularly those involved in neurological pathways. While not demonstrating direct therapeutic efficacy itself, these findings suggest its potential as a scaffold for developing novel CNS-targeting drugs. Molecular docking studies have provided insights into the structural features responsible for its receptor interactions, which could guide future structure-activity relationship (SAR) studies.
The metabolic stability and pharmacokinetic profile of (2S)-4-(4-Fluorophenyl)-2-methylbutan-1-ol have been evaluated in recent preclinical studies. Results indicate favorable metabolic stability in human liver microsomes, with a half-life exceeding 120 minutes. The compound shows good membrane permeability in Caco-2 cell assays, suggesting potential for oral bioavailability. These characteristics make it an attractive intermediate for further medicinal chemistry optimization, particularly for CNS-targeted therapeutics where blood-brain barrier penetration is crucial.
Recent applications of 2248199-68-8 in drug discovery have focused on its use as a chiral building block. Several research groups have incorporated this structural motif into more complex molecules targeting various disease pathways. Notably, a 2024 patent application describes derivatives of this compound showing promising activity as selective serotonin reuptake inhibitors (SSRIs) with improved side effect profiles compared to existing antidepressants. The fluorophenyl group appears to contribute to enhanced target selectivity, while the chiral center influences the compound's metabolic fate.
Safety and toxicological assessments of (2S)-4-(4-Fluorophenyl)-2-methylbutan-1-ol have progressed in recent months. Acute toxicity studies in rodent models indicate a favorable safety profile at therapeutic-relevant concentrations. Genotoxicity assays (Ames test, micronucleus test) showed no mutagenic potential, supporting its suitability for further pharmaceutical development. These findings are particularly important as the compound moves closer to potential clinical applications or use as an intermediate in drug synthesis.
Future research directions for 2248199-68-8 appear to be focusing on three main areas: (1) development of more efficient catalytic asymmetric synthesis methods to reduce production costs, (2) exploration of its potential as a fragment in fragment-based drug discovery, and (3) investigation of its metabolites for possible biological activity. The compound's unique combination of structural features - the fluorine atom, chiral center, and alcohol functionality - continues to make it an interesting subject for medicinal chemistry research.
In conclusion, (2S)-4-(4-Fluorophenyl)-2-methylbutan-1-ol (2248199-68-8) represents a valuable chemical entity in modern drug discovery. Its recent research progress demonstrates potential across multiple aspects of pharmaceutical development, from synthetic chemistry to pharmacological applications. As investigations continue, this compound may serve as a key intermediate in the development of novel therapeutic agents, particularly in the neurological and psychiatric domains. The coming years will likely see increased interest in this molecule as researchers further explore and exploit its unique chemical and biological properties.
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